4-[(E)-3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)prop-1-enyl]-N,N-dimethylaniline
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Overview
Description
4-[(E)-3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)prop-1-enyl]-N,N-dimethylaniline is a complex organic compound characterized by its unique structural features. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)prop-1-enyl]-N,N-dimethylaniline typically involves multi-step organic reactions. One common approach is the condensation of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline with N,N-dimethylaniline in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)prop-1-enyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, polar solvents.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
4-[(E)-3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)prop-1-enyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)prop-1-enyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline: A precursor in the synthesis of the target compound.
N,N-dimethylaniline: Another precursor used in the synthesis.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Uniqueness
4-[(E)-3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)prop-1-enyl]-N,N-dimethylaniline is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(E)-3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)prop-1-enyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2/c1-21(2)19-13-11-17(12-14-19)7-5-15-22-16-6-9-18-8-3-4-10-20(18)22/h5,7,11-14,18,20H,3-4,6,8-10,15-16H2,1-2H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTGCRPSNWIKNN-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CCN2CCCC3C2CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/CN2CCCC3C2CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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